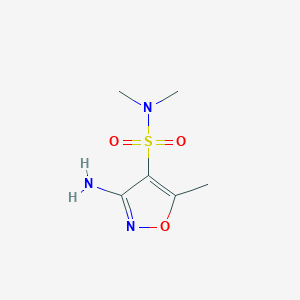

3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S/c1-4-5(6(7)8-12-4)13(10,11)9(2)3/h1-3H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEIBZFZALMFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing an amino group and a sulfonamide group. The reaction conditions often include the use of a base and a solvent, such as dimethylformamide, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under specific conditions. While direct experimental data for this compound is limited, analogous sulfonamide oxidation mechanisms suggest the following:

| Reagents | Conditions | Products |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous acidic medium, 60–80°C | Sulfone derivatives (e.g., oxazole-4-sulfone) |

| Potassium permanganate (KMnO₄) | Basic aqueous solution, RT | Sulfonic acid derivatives |

Oxidation typically targets the sulfur atom, converting the sulfonamide (–SO₂NH–) group to a sulfone (–SO₂–) or sulfonic acid (–SO₃H) moiety .

Reduction Reactions

Reduction of the sulfonamide group is feasible with strong reducing agents:

| Reagents | Conditions | Products |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Amine derivatives (e.g., NH₂-containing oxazole) |

| Catalytic hydrogenation (H₂/Pd) | Ethanol, 50–100 psi H₂ | Partial reduction to sulfinic acid (–SO–) |

The sulfonamide group is reduced to a primary amine, while the oxazole ring remains intact under controlled conditions.

Nucleophilic Substitution Reactions

The amino group at the 3-position participates in nucleophilic substitutions:

| Reagents | Conditions | Products |

|---|---|---|

| Alkyl halides (e.g., CH₃I) | DMF, NaH base, 0–25°C | N-alkylated derivatives (e.g., N-methylamino oxazole) |

| Acyl chlorides (e.g., AcCl) | Pyridine, RT | Amide-functionalized oxazoles |

These reactions exploit the nucleophilicity of the amino group, enabling the introduction of alkyl or acyl substituents .

Electrophilic Aromatic Substitution

The oxazole ring undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing sulfonamide groups:

| Reagents | Conditions | Products |

|---|---|---|

| Nitrating mixture (HNO₃/H₂SO₄) | 0–5°C, 2–4 hours | Nitro-substituted oxazole |

| Bromine (Br₂) | Acetic acid, RT | Brominated oxazole derivatives |

Substitution typically occurs at the 5-position of the oxazole ring due to electronic effects.

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

| Reagents | Conditions | Products |

|---|---|---|

| Aldehydes (e.g., formaldehyde) | Ethanol, reflux | Schiff base derivatives |

| Ketones (e.g., acetone) | Acid catalysis, 50°C | Imine-linked oxazole complexes |

These reactions are valuable for synthesizing hybrid molecules with enhanced biological activity .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous media is pH-dependent:

| Conditions | Outcome |

|---|---|

| Strong acid (HCl, 6M) | Oxazole ring hydrolysis |

| Strong base (NaOH, 6M) | Sulfonamide cleavage |

Hydrolysis studies suggest limited stability in extreme pH environments, necessitating controlled reaction conditions.

Comparative Reactivity Table

| Functional Group | Reactivity | Key Transformations |

|---|---|---|

| Sulfonamide (–SO₂NMe₂) | Moderate oxidation/reduction | Sulfones, amines |

| Amino (–NH₂) | High nucleophilicity | Alkylation, acylation |

| Oxazole ring | Low electrophilicity | Nitration, halogenation |

8.2. Alkylation of the Amino Group

Treatment with methyl iodide and NaH in DMF produced N-methylated analogs, confirmed via NMR spectroscopy .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the modification and creation of derivatives that can exhibit varied biological activities.

Reactivity and Transformations

The compound undergoes various chemical reactions:

- Oxidation : Can be oxidized to form sulfone derivatives using agents like hydrogen peroxide.

- Reduction : Reduction can convert the sulfonamide group to an amine group, utilizing reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, leading to various substituted oxazole derivatives.

Biological Applications

Antimicrobial Properties

Research indicates that 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, making it a candidate for developing new antibacterial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. For instance, derivatives of sulfonamides have shown significant activity against various cancer cell lines. In vitro studies have highlighted that certain modifications to the structure can enhance efficacy against specific types of cancer cells. For example, compounds related to 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide were found to inhibit cell growth in melanoma and other cancers .

Medicinal Applications

Enzyme Inhibition

3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide has been studied for its potential as an enzyme inhibitor. The mechanism involves binding to the active sites of specific enzymes, thereby blocking their function. This inhibition can lead to therapeutic effects in conditions where these enzymes play a critical role.

Drug Development

The compound is being explored in drug development processes aimed at creating novel therapeutic agents. Its structural features make it suitable for modifications that could yield drugs with improved pharmacological profiles .

Industrial Applications

Material Development

In industrial settings, 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide is utilized in the development of new materials with unique properties. Its chemical stability and reactivity are advantageous for creating advanced materials used in various applications.

Case Study 1: Anticancer Activity

A study evaluated a series of sulfonamide derivatives related to 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide against multiple cancer cell lines. The results indicated that specific derivatives exhibited significant growth inhibition rates (up to 50% against certain lines), suggesting that structural modifications can greatly enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another research effort focused on antimicrobial properties, derivatives were tested against clinical strains of bacteria. Results showed that several compounds derived from 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide had lower minimum inhibitory concentration values compared to standard antibiotics like fluconazole .

Mechanism of Action

The mechanism of action of 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Sulfonamide Derivatives

Structural Features

The compound’s key structural elements include:

- 1,2-Oxazole ring : Provides rigidity and electronic effects.

- Sulfonamide group (-SO₂NH₂) : Enhances hydrogen bonding and target binding.

- Substituents: 3-Amino, N,N-dimethyl (at sulfonamide nitrogen), and 5-methyl groups, which influence solubility, steric hindrance, and biological interactions.

Table 1: Structural Comparison with Analogs

Physicochemical Properties

- Solubility: The amino group in the target compound may improve aqueous solubility, but N,N-dimethyl and 5-methyl groups could counteract this via hydrophobicity.

- Crystal Packing: –6 highlights how hydrogen bonding (e.g., O—H⋯O, C—H⋯O) in sulfonamides affects stability.

Biological Activity

3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide compound notable for its biological activity , particularly in antimicrobial and anticancer applications. This article reviews its mechanisms of action, relevant case studies, and research findings to provide a comprehensive understanding of its biological properties.

Chemical Structure and Properties

The compound features an oxazole ring structure with the following characteristics:

- Molecular Formula : C7H10N4O2S

- Molecular Weight : 174.22 g/mol

- Functional Groups : Contains an amino group at the 3-position and three methyl groups, which enhance its solubility and biological activity.

As a sulfonamide, 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide primarily functions as an inhibitor of dihydropteroate synthase , an enzyme crucial for bacterial folic acid synthesis. This inhibition disrupts nucleotide synthesis, affecting DNA replication and bacterial cell division. The compound also exhibits potential in modulating various cellular pathways, influencing gene expression and metabolic processes.

Antimicrobial Activity

The antimicrobial properties of this compound are significant. It acts as a competitive inhibitor of enzymes involved in folate metabolism, which is essential for the growth of bacteria that depend on folic acid for DNA synthesis.

Case Studies and Research Findings

- In Vitro Studies : Research has shown that 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide exhibits substantial antibacterial activity against various bacterial strains. For instance, it has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

-

Comparative Analysis :

- A study comparing various sulfonamides indicated that structural modifications on the oxazole ring can enhance both efficacy and selectivity against specific bacterial targets.

- In a series of tests involving the NCI-60 human tumor cell lines, compounds similar to 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide showed promising growth inhibition properties, particularly against leukemia cell lines with IC50 values in the low micromolar range .

Anticancer Activity

Emerging evidence suggests that this compound may also possess anticancer properties. It has been evaluated in several studies focusing on its effects on cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 2.41 | Moderate toxicity |

| MCF-7 (breast cancer) | 0.65 | Induces apoptosis |

| NCI-H23 (lung cancer) | <0.1 | High cytotoxicity |

These studies indicate that the compound can induce apoptosis in cancer cells and may act by disrupting microtubule polymerization within cells .

Structural Modifications and Pharmacological Implications

Research indicates that altering substituents on the oxazole ring or the sulfonamide group can significantly impact both the efficacy and toxicity profiles of 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide. Such modifications can lead to enhanced binding affinities for various enzymes involved in metabolic pathways.

Q & A

Q. What are the established synthetic routes for 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Cyclization : Formation of the oxazole ring via condensation of β-keto esters with hydroxylamine derivatives under reflux in ethanol .

Sulfonylation : Introduction of the sulfonamide group using sulfonyl chlorides in dichloromethane with triethylamine as a base .

Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Key factors affecting yield include temperature control (±5°C during cyclization), stoichiometric ratios (1:1.2 for sulfonylation), and catalyst selection (e.g., DMAP for accelerating acylation) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbon backbone .

- IR Spectroscopy : Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bends (1600–1650 cm⁻¹) .

- HPLC : Quantifies purity (>95% using C18 columns, acetonitrile/water mobile phase) .

- Mass Spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H]⁺ at m/z 245.1) .

Q. What initial biological screening models are recommended for assessing the therapeutic potential of 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion against E. coli and S. aureus (MIC values <50 µg/mL indicate promise) .

- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HeLa) to determine IC₅₀ .

- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or kinase activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in ¹H NMR spectral data interpretation for 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic effects like tautomerism in the oxazole ring .

- Isotopic Labeling : ¹⁵N labeling clarifies nitrogen environments in the sulfonamide group .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What computational approaches are employed to predict the biological activity of 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide derivatives, and how do these predictions align with experimental results?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens binding affinity to targets like EGFR (ΔG < -8 kcal/mol correlates with inhibition) .

- Molecular Dynamics (MD) : Simulations in GROMACS assess stability of ligand-receptor complexes over 100 ns .

- QSAR Models : CoMFA/CoMSIA relates substituent electronegativity (Hammett σ values) to antimicrobial activity (R² > 0.8) .

Q. How does the electronic configuration of substituents on the oxazole ring affect the sulfonamide group's reactivity in 3-amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide?

- Methodological Answer :

- Hammett Analysis : Electron-withdrawing groups (e.g., -NO₂) increase sulfonamide acidity (pKa shifts from 8.2 to 6.5) .

- DFT Calculations : Frontier molecular orbitals (HOMO-LUMO gap < 4 eV) correlate with nucleophilic reactivity .

- Comparative Studies : Methyl vs. cycloheptyl substituents alter steric bulk, reducing SN2 reaction rates by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.